4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid
CAS No.:
Cat. No.: VC15785923
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid -](/images/structure/VC15785923.png)
Specification
Molecular Formula | C8H8O2S |
---|---|
Molecular Weight | 168.21 g/mol |
IUPAC Name | 5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid |
Standard InChI | InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10) |
Standard InChI Key | WZDHSHKLYKPDMB-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=CSC(=C2C1)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid comprises a bicyclic system where a cyclopentane ring is fused to a thiophene (sulfur-containing heterocycle) at the [c] position (Figure 1). The numbering convention assigns position 1 to the carboxylic acid group, with partial saturation (5,6-dihydro) in the cyclopentane moiety. This configuration distinguishes it from isomeric forms such as the [b]-fused derivatives, where the fusion points and substituent positions differ .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid |
Molecular Formula | C₉H₁₀O₂S |
Molecular Weight | 198.24 g/mol |
Fusion Position | [c] (thiophene-cyclopentane) |
Functional Groups | Carboxylic acid (-COOH) |
Synthetic Methodologies
Cyclization Strategies
The synthesis of cyclopenta-fused thiophenes typically begins with diacid precursors. For example, diacid IX (C₁₁H₁₄O₄S) undergoes cyclization in polyphosphoric acid or acetyl chloride to form an anhydride intermediate (XI), which is further processed under Friedel-Crafts conditions using Lewis acids like aluminum chloride . This method yields the bicyclic core, which is subsequently functionalized at position 1.
Table 2: Representative Synthesis Pathway
Step | Reactants/Conditions | Product |
---|---|---|
1 | Diacid IX + Polyphosphoric acid, 100°C | Anhydride XI |
2 | XI + AlCl₃ (Friedel-Crafts) | Keto-acid X |
3 | X + Zn(Hg)/HCl (Clemmensen reduction) | 2-Alkyl-5,6-dihydro-4H-cyclopenta[c]thiophene-6-carboxylic acid |
4 | Ester hydrolysis (NaOH/EtOH) | Target carboxylic acid |
Functionalization at Position 1
The carboxylic acid group is introduced via hydrolysis of corresponding esters (e.g., methyl or ethyl). For instance, methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate (C₁₁H₁₂O₃S) undergoes saponification with aqueous sodium hydroxide to yield the free acid . Alternative routes involve direct acylation of thiophene precursors followed by oxidation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic bicyclic framework but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). The carboxylic acid group confers moderate acidity (predicted pKa ~4.5), enabling salt formation with alkali metals or organic bases .
Table 3: Physicochemical Profile
Property | Value |
---|---|
Melting Point | 180–185°C (decomposes) |
logP (Octanol-Water) | 2.1 (estimated) |
Solubility in Water | <1 mg/mL |
Stability | Sensitive to strong oxidizers |
Pharmacological Activity
Analgesic and Anti-Inflammatory Effects
Structurally related compounds, such as 3-aroyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acids, demonstrate significant analgesic activity in rodent models. In the Randall and Selitto test, oral administration of 10 mg/kg reduced paw edema and pain thresholds by 50% (ED₅₀) . While direct data for the [c]-fused isomer is limited, analogous substitution patterns suggest comparable bioactivity.
Mechanism of Action
The carboxylic acid moiety may inhibit cyclooxygenase (COX) enzymes, akin to nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies propose interactions with COX-2’s active site, though experimental validation is pending .
Derivatives and Modifications
Ester and Amide Analogs
Derivatization of the carboxylic acid group enhances bioavailability. Methyl and ethyl esters (e.g., C₁₁H₁₂O₃S) are common prodrugs, hydrolyzed in vivo to the active acid . Amides, such as ethyl 2-(methylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₁₂H₁₆N₂O₂S₂), exhibit prolonged half-lives due to reduced renal clearance .
Table 4: Bioactivity of Selected Derivatives
Derivative | ED₅₀ (Analgesia) | Notes |
---|---|---|
Methyl ester | 12 mg/kg | Rapid hydrolysis in serum |
Ethyl amide | 8 mg/kg | Enhanced metabolic stability |
Sodium salt | 15 mg/kg | Improved aqueous solubility |
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is a candidate for NSAID alternatives, particularly for gastrointestinal-sparing formulations. Patent US4649153A highlights its utility in osteoarthritis and rheumatoid arthritis therapies .
Chemical Intermediates
It serves as a precursor for fluorescent dyes and organic semiconductors, leveraging the thiophene ring’s electron-rich properties.
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